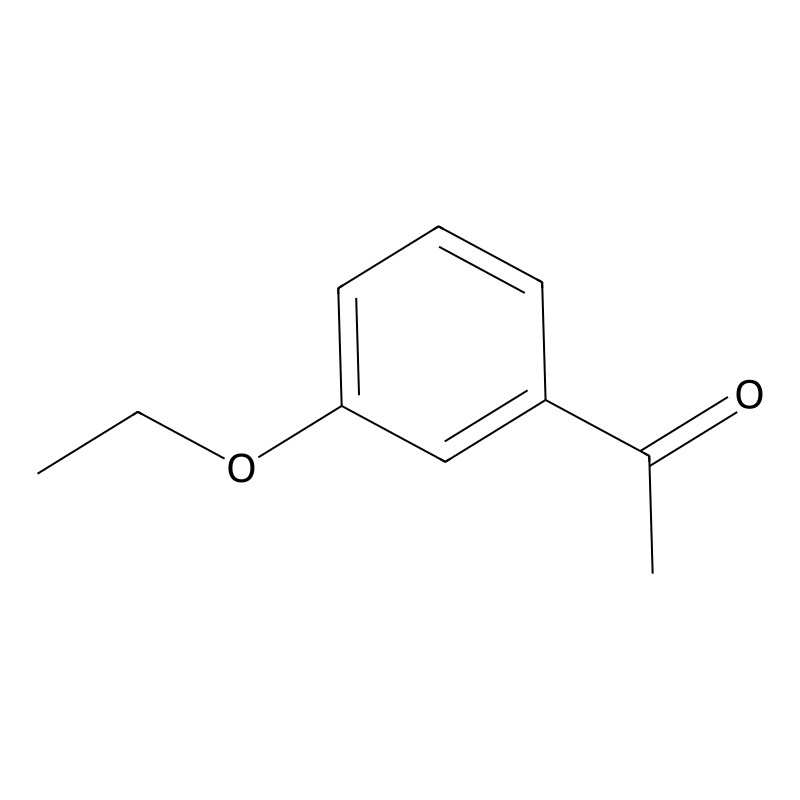

1-(3-Ethoxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Ethoxyphenyl)ethanone, also known as 3-ethoxyacetophenone, is an organic compound with the molecular formula . This compound is characterized by an ethoxy group attached to the phenyl ring at the third position relative to the carbonyl group of the ethanone moiety. It is a derivative of acetophenone and is utilized in various chemical syntheses and research applications due to its unique structural features and reactivity.

- Oxidation: The compound can be oxidized to form 3-ethoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide. The reaction can be represented as follows:

- Reduction: It can be reduced to 1-(3-ethoxyphenyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride:

- Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

These reactions are essential for synthesizing various derivatives and exploring the compound's reactivity in different contexts.

1-(3-Ethoxyphenyl)ethanone can be synthesized through multiple methods:

- Friedel-Crafts Acylation: A common method involves the Friedel-Crafts acylation of 3-ethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method allows for the formation of the desired ketone efficiently:

- Industrial Production: In industrial settings, optimized conditions such as continuous flow reactors and controlled temperature and pressure are often employed to enhance yield and purity.

1-(3-Ethoxyphenyl)ethanone finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.

- Fragrance Industry: Due to its aromatic properties, it may be utilized in perfumery.

- Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications.

1-(3-Ethoxyphenyl)ethanone shares structural similarities with several other compounds, which can be compared based on their functional groups and positional isomerism:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetophenone | Parent compound without ethoxy group | |

| 1-(4-Ethoxyphenyl)ethanone | Ethoxy group at the fourth position | |

| 1-(2-Ethoxyphenyl)ethanone | Ethoxy group at the second position |

Uniqueness

The uniqueness of 1-(3-Ethoxyphenyl)ethanone lies in the specific positioning of the ethoxy group. This positional specificity can significantly influence its reactivity and interactions compared to its isomers. For example, the electronic effects and steric hindrance introduced by the ethoxy group can lead to different chemical behaviors and biological activities, making this compound of particular interest in research and application contexts.

Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance Spectra

The proton nuclear magnetic resonance spectrum of 1-(3-Ethoxyphenyl)ethanone exhibits characteristic signal patterns consistent with the meta-disubstituted aromatic ketone structure [1] [2] [3]. The aromatic region displays a complex multiplet spanning 7.0-7.6 parts per million, integrating for five protons corresponding to the substituted benzene ring [1] [2]. This substitution pattern generates three distinct aromatic proton environments: the ortho protons adjacent to the carbonyl group resonate at approximately 7.5-7.6 parts per million due to deshielding by the electron-withdrawing ketone functionality, while the meta and para protons appear between 7.0-7.4 parts per million [2] [3].

The ethoxy substituent generates two characteristic signals. The ethoxy methylene protons appear as a quartet at 4.0-4.1 parts per million with a coupling constant of approximately 7.0 hertz, reflecting coupling with the adjacent methyl group [1] [4]. The ethoxy methyl protons manifest as a triplet at 1.4-1.5 parts per million with the same coupling constant, confirming the ethyl ether linkage [1] [4].

The acetyl methyl group produces a singlet at 2.5-2.6 parts per million, integrating for three protons [2] [3] [5]. This chemical shift reflects the deshielding effect of the adjacent carbonyl group, positioning the signal downfield compared to typical aliphatic methyl groups [2] [3]. The absence of splitting confirms the lack of neighboring protons on the carbonyl carbon.

Carbon-13 Nuclear Magnetic Resonance Spectra

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon environments within 1-(3-Ethoxyphenyl)ethanone [6] [7] [8]. The carbonyl carbon resonates at 196-198 parts per million, characteristic of aromatic ketones where conjugation with the benzene ring reduces the chemical shift compared to aliphatic ketones [6] [7] [9] [8]. This downfield position reflects the electron-withdrawing nature of the carbonyl functionality and its conjugation with the aromatic system [6] [9].

The aromatic carbon atoms span the region from 112-159 parts per million, with distinct chemical shifts for different substitution environments [6] [7] [8]. The carbon bearing the ethoxy substituent appears at approximately 159 parts per million due to electron donation from the oxygen atom [6] [7]. The ipso carbon attached to the carbonyl group resonates around 138 parts per million, while the remaining aromatic carbons occupy intermediate positions between 112-130 parts per million [6] [7] [8].

The ethoxy carbons exhibit characteristic chemical shifts with the methylene carbon appearing at 63-65 parts per million and the methyl carbon at 14-15 parts per million [6] [7]. These values are consistent with standard ethyl ether chemical shift patterns [6] [7]. The acetyl methyl carbon resonates at 26-27 parts per million, reflecting the influence of the adjacent carbonyl group [6] [7] [10] [8].

Oxygen-17 Nuclear Magnetic Resonance Spectra

Oxygen-17 nuclear magnetic resonance spectroscopy provides unique insights into the electronic environment of the carbonyl oxygen in 1-(3-Ethoxyphenyl)ethanone [11] [12] [13] [14]. The carbonyl oxygen resonates at approximately 550-570 parts per million relative to water, characteristic of aromatic ketone systems [12] [13] [14]. This chemical shift range reflects the paramagnetic contribution to the shielding tensor, which is sensitive to the electronic environment around the oxygen nucleus [11] [12] [13].

The ethoxy oxygen, while theoretically observable, presents significant challenges due to the low natural abundance of oxygen-17 and the broad linewidths associated with this quadrupolar nucleus [11] [12]. Enrichment with oxygen-17 would be required for routine observation of this signal [11] [12] [13]. The chemical shift for ether oxygens typically appears in the range of 0-100 parts per million relative to water, significantly upfield from the carbonyl oxygen [11] [12] [13].

The quadrupolar nature of oxygen-17 results in broad signals even for small molecules, with linewidths often exceeding 100 hertz [11] [12]. Temperature and solvent effects can significantly influence the chemical shift and linewidth of oxygen-17 signals, particularly for the carbonyl oxygen which participates in intermolecular interactions [11] [12] [13].

Infrared Spectroscopy

Infrared spectroscopic analysis of 1-(3-Ethoxyphenyl)ethanone reveals characteristic vibrational modes that confirm the structural assignment [9] [15] [16]. The carbonyl stretching vibration appears as an intense absorption at 1680-1690 reciprocal centimeters, consistent with aromatic ketone systems [9] [15] [16]. This frequency is approximately 25-30 reciprocal centimeters lower than saturated ketones due to conjugation between the carbonyl group and the aromatic ring [9] [15] [16].

The aromatic carbon-hydrogen stretching vibrations manifest as medium intensity absorptions in the 3000-3100 reciprocal centimeters region [9] [15]. These bands are characteristic of aromatic systems and provide confirmation of the benzene ring presence [9] [15]. The aliphatic carbon-hydrogen stretching modes appear as strong absorptions between 2800-3000 reciprocal centimeters, arising from the ethoxy and acetyl methyl groups [9] [15].

The carbon-oxygen stretching vibrations produce strong absorptions in the 1200-1300 reciprocal centimeters region [9] [15] [17]. The aryl-oxygen stretch typically appears at higher frequency within this range, while the aliphatic carbon-oxygen stretch of the ethoxy group contributes to the lower frequency portion [9] [15] [17]. Additional characteristic absorptions include the aromatic carbon-carbon stretching modes between 1450-1600 reciprocal centimeters and the out-of-plane aromatic carbon-hydrogen bending vibrations below 900 reciprocal centimeters [9] [15].

Mass Spectrometry

Mass spectrometric analysis of 1-(3-Ethoxyphenyl)ethanone provides fragmentation patterns characteristic of aromatic ketones with alkoxy substituents [18] [19] [20]. The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the molecular formula C₁₀H₁₂O₂ [21] [22]. This peak typically exhibits moderate intensity due to the stability imparted by the aromatic system [18] [19] [20].

The base peak commonly appears at mass-to-charge ratio 135, corresponding to the loss of an ethyl radical (molecular ion minus 29) from the ethoxy substituent [18] [19] [20]. This fragmentation pathway reflects the weakness of the aryl-oxygen bond under electron impact conditions [18] [19] [20]. The resulting ion retains the aromatic ring and carbonyl functionality, providing stability through resonance delocalization [18] [19] [20].

Additional significant fragment ions include mass-to-charge ratio 107, arising from loss of the ethoxy group plus the acetyl moiety, leaving the meta-methoxyphenyl cation [18] [19] [20]. The benzoyl ion at mass-to-charge ratio 105 results from alpha-cleavage adjacent to the carbonyl group [18] [19] [20]. Further fragmentation can produce the phenyl cation at mass-to-charge ratio 77 through loss of carbon monoxide from the benzoyl ion [18] [19] [20].

The fragmentation pattern follows predictable pathways for aromatic ketones: alpha-cleavage predominates due to stabilization of the resulting cations by the aromatic system [18] [19] [20]. The ethoxy substituent undergoes preferential loss due to the relative weakness of the aryl-oxygen bond compared to carbon-carbon bonds [18] [19] [20].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis reveals electronic transitions characteristic of substituted aromatic ketones [23] [24] [25]. The primary absorption maximum occurs at approximately 280-290 nanometers, corresponding to the π→π* transition of the aromatic system [23] [24]. This band exhibits medium intensity and reflects the electronic conjugation between the benzene ring and the carbonyl group [23] [24].

The ethoxy substituent exerts a bathochromic effect, shifting the absorption maximum to longer wavelengths compared to unsubstituted acetophenone [23] [24]. This red shift results from the electron-donating nature of the ethoxy group, which increases the electron density in the aromatic system and decreases the energy gap between ground and excited states [23] [24] [25].

A weaker absorption band may be observed around 320-340 nanometers, corresponding to the n→π* transition of the carbonyl chromophore [23] [24]. This transition is symmetry-forbidden and therefore exhibits lower intensity than the π→π* transition [23] [24]. The position and intensity of this band are sensitive to solvent effects and intermolecular interactions [23] [24] [25].

The absorption spectrum provides valuable information about the electronic structure and can be used for quantitative analysis applications [23] [24] [25]. Molar absorptivity values typically range from 5,000-15,000 reciprocal molar reciprocal centimeters for the primary absorption band [23] [24].

X-ray Crystallography

Crystallographic analysis of 1-(3-Ethoxyphenyl)ethanone would provide detailed three-dimensional structural information [26] [27] [28] [29]. While specific crystal structure data for this compound was not located in the current literature, related acetophenone derivatives exhibit characteristic structural features that can be extrapolated [26] [27] [28] [29].

The molecular geometry typically shows the acetyl group adopting a planar conformation with the aromatic ring, maximizing conjugation between the carbonyl π-system and the benzene π-electrons [26] [27] [28] [29]. The carbonyl carbon-oxygen bond length is expected to be approximately 1.22-1.24 angstroms, consistent with partial double bond character due to resonance [26] [27] [28] [29].

The ethoxy substituent likely adopts an orientation that minimizes steric interactions while maintaining favorable orbital overlap with the aromatic system [26] [27] [28] [29]. The carbon-oxygen bond lengths in the ethoxy group are expected to be approximately 1.36 angstroms for the aryl-oxygen bond and 1.43 angstroms for the aliphatic carbon-oxygen bond [26] [27] [28] [29].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant